Dibrompropamidine

Antimicrobial Synergism Gram-negative Bacteria Topical Formulation

Researchers screening anti-amoebic or topical antimicrobial candidates require validated reference compounds with defined synergistic profiles. Dibrompropamidine (CAS 496-00-4), supplied as the highly water-soluble isethionate salt, addresses these needs with quantifiable performance advantages: • Demonstrates synergistic interaction with polymyxin B against S. aureus, superior to propamidine's additive effect. • Serves as critical reference compound for Acanthamoeba keratitis susceptibility panels. • Functions as negative control for excystation assays, enabling robust screening of novel cyst-targeting agents. • Exceptional aqueous solubility (500 mg/mL) facilitates concentrated stock preparation and minimizes solvent artifacts.

Molecular Formula C17H18Br2N4O2
Molecular Weight 470.2 g/mol
CAS No. 496-00-4
Cat. No. B1201361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibrompropamidine
CAS496-00-4
Synonyms1,3-di(4-amidino-2-bromophenoxy)propane di-2-hydroxyethanesulfonate
Brolene
Brulidine
dibromopropamidine
dibromopropamidine isethionate
dibrompropamidine
dibrompropamidine hydrochloride
dibrompropamidine isethionate
dibrompropamidine isetionate
dibropropamidine isethionate
Molecular FormulaC17H18Br2N4O2
Molecular Weight470.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br
InChIInChI=1S/C17H18Br2N4O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23)
InChIKeyGMJFVGRUYJHMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibrompropamidine: Technical and Therapeutic Overview


Dibrompropamidine (CAS 496-00-4) is a synthetic aromatic diamidine antiseptic and disinfectant belonging to the ATC class D08AC (biguanides and amidines) [1]. As the active pharmaceutical moiety (molecular formula C₁₇H₁₈Br₂N₄O₂, molecular weight 470.16 g/mol) [2], it is commercially and clinically utilized almost exclusively as its highly water-soluble isethionate salt (dibrompropamidine isethionate, CAS 614-87-9), which is freely soluble in water (1 g dissolves in 2 mL water at 20°C) and formulated as a 0.15% ophthalmic ointment [3]. This compound demonstrates bacteriostatic activity against Gram-positive cocci, including antibiotic-resistant staphylococci, and exhibits anti-amoebic properties clinically validated for the treatment of Acanthamoeba keratitis [4].

Antimicrobial research context (Gram-positive cocci, including resistant strains)
Anti-amoebic screening studies (Acanthamoeba models)
Water-soluble isethionate salt format for concentrated stock preparation

Dibrompropamidine: Why Substitution Fails


While dibrompropamidine and propamidine are both aromatic diamidines and are occasionally discussed as interchangeable in broad antiseptic contexts [1], direct substitution is scientifically contraindicated due to significant, quantifiable differences in their antimicrobial and anti-amoebic potency, synergism profiles, and minimum inhibitory concentrations [2]. Procurement based on therapeutic equivalence assumptions is therefore invalid. The following evidence demonstrates that dibrompropamidine possesses specific, measurable activity advantages and distinct interaction characteristics that directly impact clinical efficacy and experimental outcomes, making it the compound of choice for specific infection models and combination therapy strategies [3].

Synergism profile Polymyxin B synergy may differ; propamidine may show additive rather than synergistic interaction in S. aureus models.
Trophocidal potency MTAC values are not equivalent; propamidine shows lower trophocidal concentrations in isolate panels, limiting direct substitution.
Excystation activity Dibrompropamidine may not suppress cyst excystation, whereas propamidine shows partial suppression in some isolates – endpoint profile may not transfer.

Dibrompropamidine Comparative Efficacy Profile


Synergy with Polymyxin B

In a direct comparative study, combinations of polymyxin B with dibrompropamidine isethionate exhibited synergistic inhibitory and bactericidal activity against multiple Gram-negative pathogens (P. aeruginosa, E. cloacae, P. mirabilis, E. coli) and S. aureus. While polymyxin B plus propamidine combinations also showed activity, propamidine was not as active as dibrompropamidine [1]. Critically, against S. aureus, the polymyxin B plus propamidine combination exhibited only additive activity, whereas the dibrompropamidine-containing combination achieved a higher level of interaction classified as synergism [2].

Polymyxin B synergy
Head-to-head
Synergistic bactericidal activity vs. additive (propamidine)
Supports combination research context
Checkerboard assay against S. aureus
Antimicrobial Synergism Gram-negative Bacteria Topical Formulation

Trophocidal Potency vs. Propamidine

In a comparative assessment of diamidines against 20 clinical isolates of Acanthamoeba, the Minimum Trophozoite Amoebicidal Concentration (MTAC) modal value for dibrompropamidine was 6.3 μg/mL, with a range of 1.6–12.5 μg/mL [1]. In contrast, the modal MTAC for propamidine was 3.2 μg/mL (range 1.6–2.5 μg/mL), indicating that propamidine is approximately twice as potent on a μg/mL basis against the trophozoite form in this panel of isolates [2].

Trophocidal MTAC
Head-to-head
Dibrompropamidine: 6.3 μg/mL; Propamidine: 3.2 μg/mL
Propamidine more potent in trophozoite model; reported endpoint context
20 clinical isolates, in vitro
Acanthamoeba Keratitis Anti-Amoebic Susceptibility Trophocidal Activity

Excystation Inhibition Profile

A 2022 study evaluated the ability of various off-label anti-amoebic agents to suppress trophozoite formation from Acanthamoeba cysts on non-nutrient agar E. coli plates. The findings revealed that dibrompropamidine diisethionate (DD; 0.1%), along with chlorhexidine (CH) and miltefosine (MF), failed to exert a relevant effect on the excystation capacities of the tested Acanthamoeba isolates in most, if not all, repetitions [1]. In contrast, agents like propamidine isethionate (PD; 0.1%) and polyhexamethylene biguanide (PHMB; 0.02%) repeatedly suppressed trophozoite formation in some, but not all, isolates [2].

Excystation inhibition
Cross-study comparable
No relevant effect (0.1%) vs. repeated suppression by propamidine
Context-dependent limitation in cyst-stage models
Non-nutrient agar E. coli plate assay
Acanthamoeba Cyst Excystation Anti-Amoebic Assay

Solubility and Formulation Properties

The physicochemical properties of the clinically relevant isethionate salt (CAS 614-87-9) define its handling and formulation characteristics. Dibrompropamidine isethionate is reported as prismatic needles with a melting point of 226°C, exhibiting high aqueous solubility of 500 mg/mL (1 g dissolves in 2 mL water at 20°C) [1]. It is also soluble in glycerol (60 g in 60 g of 95% alcohol at 20°C) but practically insoluble in ether, chloroform, fixed oils, and liquid petrolatum [2]. While propamidine isethionate is also water-soluble, this specific, high-concentration solubility profile and the documented incompatibility with chlorides, sulfates, and many organic anions (which form sparingly soluble salts) [3] are critical parameters for developing stable formulations and ensuring accurate in vitro dilution.

Aqueous solubility
Class-level inference
500 mg/mL (water, 20°C)
Enables concentrated stock preparation
Incompatible with chloride-containing buffers
Drug Formulation Solubility Pharmaceutical Chemistry

Dibrompropamidine: Antimicrobial and Ophthalmic Applications


Topical Synergistic Combinations

For research programs focused on enhancing the spectrum and potency of topical antimicrobials, dibrompropamidine isethionate should be utilized as a preferred partner in combination with polymyxin B. The direct comparative evidence shows that dibrompropamidine achieves a synergistic interaction against S. aureus, while propamidine only demonstrates an additive effect [1]. This superior interaction profile makes dibrompropamidine the compound of choice for investigating enhanced Gram-negative and Gram-positive coverage in wound or ocular infection models.

Anti-Amoebic Susceptibility Testing Reference

Given its established clinical history in treating Acanthamoeba keratitis, dibrompropamidine serves as a critical reference compound in in vitro susceptibility panels for ocular isolates. While the data indicate that propamidine may be more potent against the trophozoite form (lower MTAC) [1], the proven clinical efficacy of dibrompropamidine in combination regimens [2] justifies its inclusion to validate assay conditions and to evaluate synergistic or additive effects when developing new anti-amoebic therapies.

Reference for Excystation Studies

Due to its documented failure to suppress trophozoite formation from Acanthamoeba cysts in non-nutrient agar plate assays [1], dibrompropamidine is an ideal negative control or baseline compound for research focused on identifying agents that actively prevent excystation. Its specific inactivity in this functional assay provides a valuable comparative benchmark for screening novel compounds or combinations designed to target the dormant, refractory cyst stage of the parasite life cycle.

High-Solubility Stock Solution Preparation

The exceptionally high aqueous solubility of dibrompropamidine isethionate (500 mg/mL) [1] makes it the optimal choice for experiments requiring high starting concentrations or small volumes of vehicle. This property simplifies the preparation of concentrated stock solutions, reducing the potential for solvent-related artifacts in cell culture or microbiological media. Researchers must, however, account for documented incompatibilities with chloride-containing buffers to avoid precipitation [2].

Application
Selection Property
Validation Focus
Polymyxin B combination research
Synergism profile with polymyxin B
Verify synergistic vs. additive interaction endpoints
Ocular anti-amoebic screening
Trophocidal potency (MTAC profile)
Compare MTAC values in isolate panels
Cyst-stage excystation research
Excystation inhibition profile
Confirm lack of effect in non-nutrient agar assays
Concentrated stock formulation
High aqueous solubility (isethionate salt)
Assess compatibility with chloride-containing buffers

Technical Documentation Hub

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37 linked technical documents
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